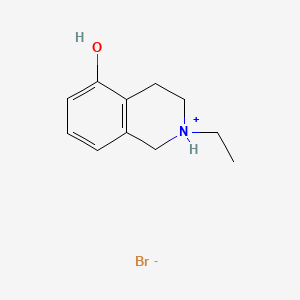![molecular formula C15H18Cl2N2O3 B14175610 N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide CAS No. 554438-80-1](/img/structure/B14175610.png)
N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide is a synthetic organic compound characterized by the presence of a cyclobutanecarbohydrazide moiety linked to a 2,4-dichlorophenoxybutanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide typically involves the following steps:
Preparation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a suitable catalyst.
Formation of 2,4-dichlorophenoxybutanoyl chloride: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Synthesis of cyclobutanecarbohydrazide: Cyclobutanecarboxylic acid is reacted with hydrazine hydrate to form cyclobutanecarbohydrazide.
Coupling reaction: Finally, the 2,4-dichlorophenoxybutanoyl chloride is reacted with cyclobutanecarbohydrazide in the presence of a base such as triethylamine to yield N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[4-(2,4-dichlorophenoxy)butanoyl]-4-methoxybenzohydrazide
- N-[4-(2,4-dichlorophenoxy)butanoyl]glycine
- 4-(2,4-dichlorophenoxy)-N’-[4-(2,4-dichlorophenoxy)butanoyl]butanohydrazide
Uniqueness
N’-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide is unique due to the presence of the cyclobutanecarbohydrazide moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
554438-80-1 |
|---|---|
Fórmula molecular |
C15H18Cl2N2O3 |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-11-6-7-13(12(17)9-11)22-8-2-5-14(20)18-19-15(21)10-3-1-4-10/h6-7,9-10H,1-5,8H2,(H,18,20)(H,19,21) |
Clave InChI |
STUVJOFEKZROQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Solubilidad |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
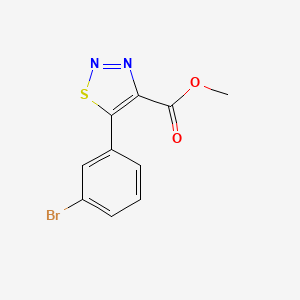
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
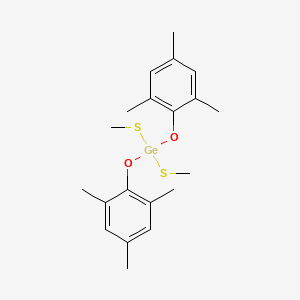
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)

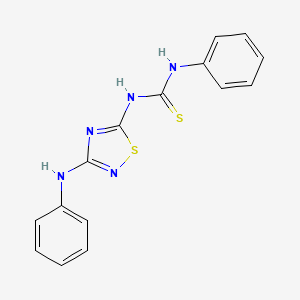
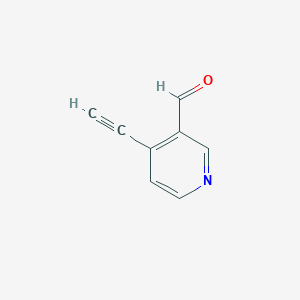
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
